2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine
Overview
Description
“2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine” is an organic compound that belongs to the class of phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The empirical formula of this compound is C9H10N4 and it has a molecular weight of 174.20 .
Scientific Research Applications
Cancer Research Applications:
- Triazole derivatives have been examined for their cytotoxic effects against various cancer cell lines. For instance, a study by Šermukšnytė et al. (2022) explored the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some compounds showed selectivity towards cancer cells and potential as antimetastatic candidates Šermukšnytė et al., 2022.
Antimicrobial and Antifungal Applications:
- Research by Al‐Azmi and Mahmoud (2020) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. They found that these compounds can act as effective antimicrobial agents Al‐Azmi and Mahmoud, 2020.
- Another study by Bayrak et al. (2009) focused on synthesizing new 1,2,4-triazoles and their Schiff and Mannich bases, assessing their antimicrobial activities. Some of the synthesized compounds exhibited good or moderate activity against various microorganisms Bayrak et al., 2009.
Corrosion Inhibition Applications:
- The use of triazole derivatives as corrosion inhibitors has been explored in several studies. For instance, Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel, showing significant inhibition efficiency Ansari et al., 2014.
Neurokinin-1 Receptor Antagonism:
- Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration, involving triazole derivatives Harrison et al., 2001.
properties
IUPAC Name |
2-methyl-5-(1H-1,2,4-triazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-3-7(4-8(6)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQFXOXZMRYLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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